![molecular formula C13H14N4OS B3009922 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1795297-15-2](/img/structure/B3009922.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

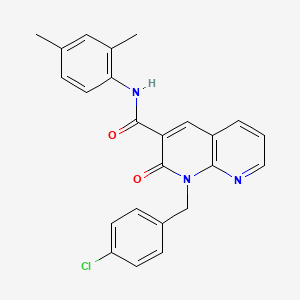

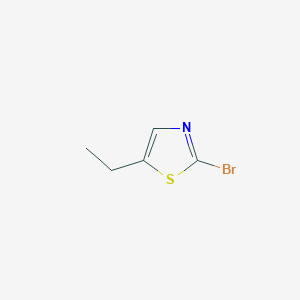

The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a polyfunctionally substituted heterocyclic compound that is derived from the reaction of heterocyclic precursors with various reagents to form a diverse set of products with potential biological activities. The structure of this compound suggests the presence of multiple reactive sites which can lead to the formation of various heterocyclic derivatives, including thiophene, thiazole, and pyrazole rings.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a cyanoacetamide derivative with different chemical reagents. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide precursor, which can then be used to synthesize a range of heterocyclic derivatives . The synthetic pathways often rely on regioselective attacks and cyclization, leading to a variety of products through one-pot reactions under mild conditions .

Molecular Structure Analysis

The molecular structure of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is not directly discussed in the provided papers. However, the structure is likely to be complex, with multiple rings and functional groups that can interact with various reagents to form different derivatives. The presence of the cyanoacetamide moiety in related compounds is a key feature that allows for the diversity in the synthesized products .

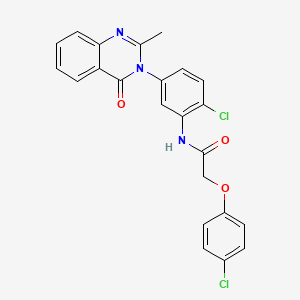

Chemical Reactions Analysis

The chemical reactivity of similar cyanoacetamide derivatives is quite versatile. For example, treatment with phenyl isothiocyanate can lead to thiole derivatives, which can further react with hydrazonyl chlorides to furnish 1,3,4-thiadiazole derivatives . Additionally, reactions with active methylene reagents or elemental sulfur can yield polysubstituted thiophene derivatives . The reactivity towards benzaldehyde and subsequent reactions with cyanomethylene reagents or hydrazine derivatives can afford pyrane and pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide are not explicitly detailed in the provided papers. However, the properties of such compounds are generally influenced by the presence of heteroatoms and the ability to form hydrogen bonds, which can affect their solubility, melting points, and stability. The antitumor activities of these compounds suggest that they have significant biological relevance, with high inhibitory effects on various human cancer cell lines .

Aplicaciones Científicas De Investigación

Coordination Complexes and Antioxidant Activity

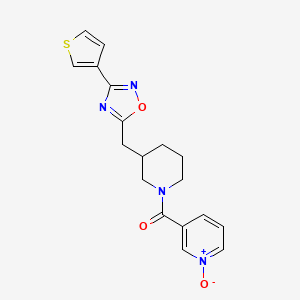

Research on pyrazole-acetamide derivatives, which share structural similarities with the compound , has shown that they can form coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activities, which could be of interest in studies related to oxidative stress and its biological implications. The formation of supramolecular architectures via hydrogen bonding in these complexes highlights their potential in materials science and molecular engineering (Chkirate et al., 2019).

Insecticidal Assessment

Compounds incorporating thiadiazole moieties, akin to the thienyl group in the compound of interest, have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm. Such research indicates the potential of these compounds in developing new insecticides, contributing to agricultural sciences and pest management strategies (Fadda et al., 2017).

Heterocyclic Synthesis

The reactivity of related compounds towards the synthesis of diverse heterocyclic derivatives, including pyran, pyridine, and pyridazine, demonstrates the synthetic utility of such molecules in creating pharmacologically relevant structures. This aspect is crucial for medicinal chemistry and the development of new therapeutics (Mohareb et al., 2004).

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-12(10-11-2-1-9-19-11)14-5-6-16-7-8-17-13(16)3-4-15-17/h1-4,7-9H,5-6,10H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOFFEWUOZNJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3009847.png)

![(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3009848.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3009849.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3009854.png)

![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B3009855.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B3009860.png)